4-Chloro-2-methoxypyridine-3-carbonitrile
Overview
Description
4-Chloro-2-methoxypyridine-3-carbonitrile is a chemical compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol . It is also known by its IUPAC name, 4-chloro-2-methoxynicotinonitrile . This compound is a solid at room temperature and is typically stored at temperatures between 2-8°C .
Preparation Methods
The synthesis of 4-Chloro-2-methoxypyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another approach starts with 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
4-Chloro-2-methoxypyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-methoxypyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in coupling reactions, it interacts with palladium catalysts to form new carbon-carbon bonds .
Comparison with Similar Compounds
4-Chloro-2-methoxypyridine-3-carbonitrile can be compared with other similar compounds such as:
2-Chloro-4-methoxypyridine: This compound has similar structural features but differs in the position of the chlorine and methoxy groups.
4-Chloro-3-methoxy-2-methylpyridine: This compound has an additional methyl group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
4-chloro-2-methoxypyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-11-7-5(4-9)6(8)2-3-10-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDUGVUFJNHNBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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